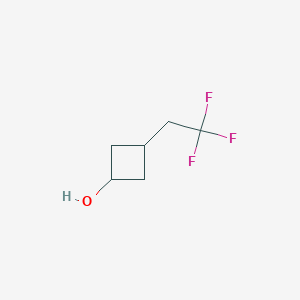
3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C6H9F3O . It is related to 2,2,2-Trifluoroethanol, which is a colourless, water-miscible liquid with a smell reminiscent of ethanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9F3O/c7-6(8,9)3-4-1-5(10)2-4/h4-5,10H,1-3H2 . This indicates that the molecule consists of a cyclobutan-1-ol group with a 2,2,2-trifluoroethyl group attached to it.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 154.13 .Applications De Recherche Scientifique
Catalytic Applications and Synthesis
Cyclobutane derivatives, which share a core structural motif with 3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol, are crucial in catalyzed cycloaddition reactions. For example, cyclobutane ring formation through [2+2]-cycloaddition reactions of allylsilane with electron-deficient olefin is promoted by triflic imide, demonstrating the utility of cyclobutane derivatives in synthetic organic chemistry (Takasu et al., 2006). Additionally, cyclobutanes have been synthesized through efficient visible light photocatalysis of [2+2] enone cycloadditions, showcasing their role in the development of green chemistry techniques (Ischay et al., 2008).
Photocatalysis
The trifluoroethyl group, analogous to those in the compound of interest, enhances the reactivity of certain photocatalytic processes. Quantum dots, for example, have been used as photocatalysts in [2+2] cycloadditions, achieving high diastereo- and regioselectivity. This illustrates the compound's potential in facilitating complex photocatalytic reactions for synthesizing bioactive molecules with precise control over their three-dimensional structures (Jiang et al., 2019).
Drug Development and Medicinal Chemistry
Cyclobutane derivatives have found applications in drug development due to their unique properties. For instance, they have been used as nonpeptidic small molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor, highlighting their potential in treating diseases like diabetes (Liu et al., 2012). Their incorporation into drug candidates can improve pharmacological properties such as metabolic stability and bioavailability, demonstrating the broad applicability of cyclobutane cores in medicinal chemistry (van der Kolk et al., 2022).
Material Science and Sensing Applications
Coordination polymers based on cyclobutane derivatives have shown promise in selective luminescence sensing of iron(III) ions and selective absorption of dyes, indicating their potential in developing new materials for environmental monitoring and remediation (Hu et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(2,2,2-trifluoroethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)3-4-1-5(10)2-4/h4-5,10H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDJAYOLWSIONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2607146.png)
![Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2607148.png)


![Ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2607152.png)
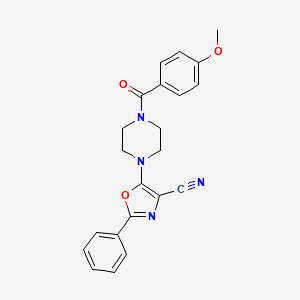
![3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2607157.png)

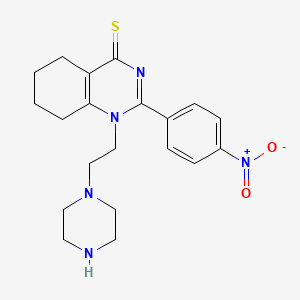
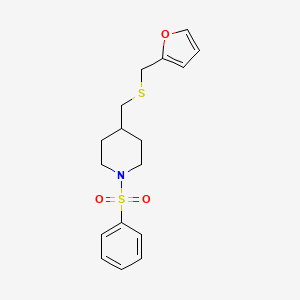
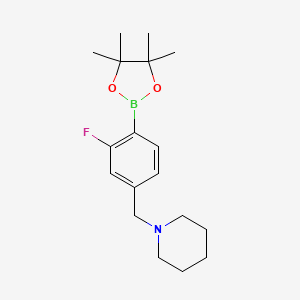
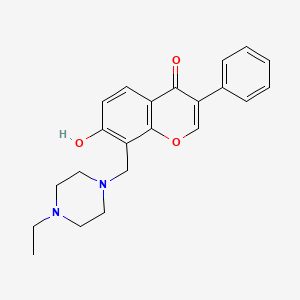
![2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2607165.png)
![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2607167.png)
